molecular formula C11H11BrO3 B8172133 5-Bromo-2-hydroxycinnamic acid ethyl ester

5-Bromo-2-hydroxycinnamic acid ethyl ester

Cat. No.: B8172133
M. Wt: 271.11 g/mol
InChI Key: VTVVFHXVDGHYOK-ZZXKWVIFSA-N
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Description

5-Bromo-2-hydroxycinnamic acid ethyl ester is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the cinnamic acid backbone, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxycinnamic acid ethyl ester typically involves the esterification of 5-Bromo-2-hydroxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxycinnamic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products may include various substituted cinnamic acid derivatives.

    Oxidation: Products may include quinones or other oxidized forms.

    Reduction: Products may include cinnamyl alcohol derivatives.

Scientific Research Applications

5-Bromo-2-hydroxycinnamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of materials with specific properties, such as UV-absorbing compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxycinnamic acid ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycinnamic acid ethyl ester: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-hydroxybenzoic acid ethyl ester: Similar structure but with a benzoic acid backbone instead of cinnamic acid.

    5-Bromo-2-methoxycinnamic acid ethyl ester: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties.

Uniqueness

5-Bromo-2-hydroxycinnamic acid ethyl ester is unique due to the combination of the bromine atom and hydroxyl group on the cinnamic acid backbone, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVVFHXVDGHYOK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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